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5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole

Cat. No.: B12873999
CAS No.: 337534-00-6
M. Wt: 216.28 g/mol
InChI Key: WKVBVOXLDSSNSG-UHFFFAOYSA-N
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Description

Overview of 5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole: Research Context and Academic Relevance

While the pyrazole (B372694) core is of immense importance, specific academic and commercial research on This compound is not extensively documented in publicly available literature. Its academic relevance is therefore best understood by examining its structure in the context of its better-studied analogues and the general principles of pyrazole synthesis and activity.

The structure of this compound consists of a central pyrazole ring substituted at three positions: an ethoxy group (-OCH2CH3) at position 5, a methyl group (-CH3) at position 3, and an o-tolyl group (a benzene (B151609) ring with a methyl substituent at the ortho position) at the N1 nitrogen.

Synthesis Context: The synthesis of such N-aryl pyrazoles typically involves the condensation reaction between a substituted hydrazine (B178648) and a β-dicarbonyl compound. nih.gov For this compound, a plausible synthetic route would be the reaction of o-tolylhydrazine (B1593758) with ethyl 3-oxobutanoate or a similar β-ketoester. This type of reaction is a fundamental and widely practiced method for creating substituted pyrazole rings. nih.govrsc.org

Structural and Research Context: Research into closely related 5-alkoxy-1-aryl-pyrazoles has shown that these compounds can exhibit significant biological activities. For instance, a series of 5-alkoxypyrazoles were identified as partial agonists of the TRPV1 ion channel, demonstrating analgesic effects. nih.gov The nature of the substituent on the N1-aryl ring is known to significantly influence the biological activity of pyrazole derivatives. The "o-tolyl" group in the title compound introduces both steric bulk and a specific electronic profile close to the pyrazole core, which would be expected to modulate its interaction with biological targets compared to its simpler N-phenyl analogue, 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole . nih.gov

While direct research data for this compound is scarce, its structural similarity to known fungicides, herbicides, and pharmacologically active agents makes it a compound of potential interest. Future research could explore its synthesis and screen for biological activities, contributing to the ever-expanding library of functional pyrazole derivatives.

Table 1: Physicochemical Properties of 5-Ethoxy-3-methyl-1H-pyrazole This interactive table provides key computed properties for a related compound to offer context.

Property Value Source
Molecular Formula C6H10N2O PubChem nih.gov
Molecular Weight 126.16 g/mol PubChem nih.gov
XLogP3 1.3 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Exact Mass 126.079312947 Da PubChem nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Celecoxib
Rimonabant
Pyraclostrobin
o-tolylhydrazine
ethyl 3-oxobutanoate
5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O B12873999 5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole CAS No. 337534-00-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

337534-00-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-ethoxy-3-methyl-1-(2-methylphenyl)pyrazole

InChI

InChI=1S/C13H16N2O/c1-4-16-13-9-11(3)14-15(13)12-8-6-5-7-10(12)2/h5-9H,4H2,1-3H3

InChI Key

WKVBVOXLDSSNSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NN1C2=CC=CC=C2C)C

Origin of Product

United States

Synthetic Methodologies for 5 Ethoxy 3 Methyl 1 O Tolyl 1h Pyrazole and Its Derivatives

Conventional Synthetic Routes and Mechanistic Considerations

Traditional methods for pyrazole (B372694) synthesis have long relied on foundational reactions that have been refined over decades. These routes are characterized by their reliability and broad applicability, though they may sometimes be limited by factors such as regioselectivity and harsh reaction conditions.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound. mdpi.comnih.gov This approach involves the reaction of a binucleophilic hydrazine with a suitable three-carbon electrophilic component.

In the context of synthesizing 5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole, the key precursors would be o-tolylhydrazine (B1593758) and a β-alkoxy-β-ketoester, such as ethyl 3-ethoxy-2-butenoate. The reaction proceeds through a series of nucleophilic additions and dehydrative cyclization steps. The initial attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl system, followed by intramolecular condensation and elimination of water, leads to the formation of the aromatic pyrazole ring. mdpi.comresearchgate.net

A significant challenge in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is the potential formation of regioisomers. mdpi.comnih.gov The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. nih.gov For instance, the condensation of 1,3-diketones with arylhydrazines can be highly regioselective when conducted in solvents like N,N-dimethylacetamide at room temperature. mdpi.comdergipark.org.tr

Reactant 1Reactant 2Key FeaturesResult
Hydrazine Derivatives1,3-Dicarbonyl CompoundsClassic and versatile method. mdpi.comnih.govPolysubstituted pyrazoles.
ArylhydrazinesUnsymmetrical 1,3-DiketonesCan lead to regioisomeric mixtures. nih.govRegioselective synthesis is achievable under specific conditions. mdpi.com
Hydrazinesα,β-Unsaturated CarbonylsTypically forms pyrazolines first. mdpi.comnih.govRequires a subsequent oxidation step to yield pyrazoles. nih.gov

Approaches Involving Diketones and Related Precursors

The use of 1,3-diketones and their synthetic equivalents is a cornerstone of pyrazole synthesis. mdpi.comnih.gov The Knorr pyrazole synthesis, first reported in 1883, exemplifies this approach, involving the reaction of a β-diketone with a hydrazine. mdpi.comnih.gov This method is straightforward and allows for the preparation of a wide array of polysubstituted pyrazoles. mdpi.com

For the synthesis of the target molecule, a relevant precursor would be an appropriately substituted β-ketoester. The reaction of ethyl acetoacetate (B1235776) with o-tolylhydrazine would initially lead to a pyrazolone (B3327878) intermediate, specifically 3-methyl-1-(o-tolyl)-1H-pyrazol-5(4H)-one. Subsequent O-alkylation of the pyrazolone with an ethylating agent, such as ethyl iodide or diethyl sulfate, would yield the desired this compound.

Variations of this approach include the in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine, which provides a rapid route to previously inaccessible pyrazoles. organic-chemistry.org The choice of solvent and catalyst can significantly impact the yield and regioselectivity of the reaction. mdpi.comdergipark.org.tr

Precursor TypeReactionProductRef.
1,3-DiketonesCyclocondensation with hydrazinesPolysubstituted pyrazoles mdpi.comnih.gov
β-KetoestersReaction with hydrazines followed by O-alkylation5-Alkoxypyrazoles rsc.org
Ketones and Acid ChloridesIn-situ diketone formation and reaction with hydrazinePolysubstituted pyrazoles organic-chemistry.org

Nucleophilic Substitution and Cyclization Strategies

Alternative synthetic strategies involve nucleophilic substitution and subsequent cyclization reactions. For instance, α-oxoketene O,N-acetals can react with hydrazine derivatives to form pyrazoles. nih.gov Another approach involves the reaction of α,β-alkynic aldehydes or ketones with hydrazines, followed by an electrophilic cyclization. mdpi.commetu.edu.tr This method can be used to introduce a substituent at the 4-position of the pyrazole ring.

In a relevant example, the synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved with high regioselectivity through the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature. mdpi.com Furthermore, the reaction of β,γ-unsaturated hydrazones can undergo a copper-catalyzed aerobic oxidative cyclization, involving the formation of a hydrazonyl radical followed by cyclization and C=C bond cleavage, to yield a broad range of pyrazole derivatives. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoles, aiming to develop more sustainable and environmentally friendly processes. researchgate.netnih.gov These approaches focus on maximizing atom economy, utilizing safer solvents, and employing catalytic methods to reduce waste and energy consumption.

Multicomponent Reaction Systems and Atom Economy

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of green chemistry. beilstein-journals.orgnih.gov They offer significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.netnih.gov

For pyrazole synthesis, MCRs can be designed to generate the necessary 1,3-dicarbonyl intermediate in situ, which then reacts with a hydrazine to form the pyrazole ring in a one-pot process. nih.govbeilstein-journals.org For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can provide a direct route to highly substituted pyrazoles. organic-chemistry.orgthieme-connect.de This strategy avoids the need to isolate intermediates, thereby saving time, resources, and reducing waste. The use of MCRs aligns with the principles of pot, atom, and step economy (PASE), making it an attractive approach for the synthesis of complex molecules like this compound. nih.gov

Reaction TypeKey FeaturesAdvantages
Three-component reaction (aldehyde, 1,3-dicarbonyl, hydrazine)One-pot synthesis, in-situ intermediate formation.High atom economy, operational simplicity, reduced waste. organic-chemistry.orgbeilstein-journals.org
Four-component reactionCan introduce additional diversity into the final product.Increased molecular complexity in a single step. nih.gov

Catalyst-Free and Aqueous Medium Methodologies

A significant focus of green pyrazole synthesis is the development of catalyst-free and aqueous-based methods. researchgate.netthieme-connect.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. thieme-connect.com

Several studies have reported the successful synthesis of pyrazole derivatives in aqueous media, often without the need for a catalyst. researchgate.netthieme-connect.com For instance, the condensation of hydrazines with 1,3-diketones can be efficiently carried out in a mixture of glycerol (B35011) and water, providing good yields under mild conditions. researchgate.net The use of a hydrotrope like sodium p-toluenesulfonate (NaPTS) can enhance the solubility of organic reactants in water, facilitating the reaction. encyclopedia.pub

Catalyst-free approaches, often promoted by microwave irradiation or ultrasound, offer further environmental benefits by eliminating the need for potentially toxic and expensive catalysts. nih.govmdpi.com The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating, and in some cases, under solvent-free conditions, leading to high yields without the need for extensive purification. rsc.org These methods represent a significant step towards more sustainable and environmentally benign synthetic protocols for pyrazole derivatives.

MethodSolvent/ConditionsKey AdvantagesRef.
Aqueous SynthesisWater, Water/GlycerolEnvironmentally benign, safe, economical. researchgate.netthieme-connect.com
Catalyst-Free SynthesisHeating, Microwave, UltrasoundAvoids catalyst-related costs and waste. nih.govrsc.org
Hydrotrope-Assisted Aqueous SynthesisWater with NaPTSEnhances solubility of organic reactants. encyclopedia.pub

Microwave- and Ultrasound-Assisted Synthesis

The pursuit of more efficient and environmentally benign chemical processes has led to the widespread adoption of non-traditional energy sources, such as microwave irradiation and ultrasound, in organic synthesis. benthamdirect.comrsc.org These techniques have proven highly effective in the synthesis of pyrazole scaffolds, offering substantial improvements over conventional heating methods. benthamdirect.com

Ultrasound-assisted synthesis, or sonication, utilizes the energy of acoustic cavitation to promote chemical reactions. This method enhances mass transfer and creates localized high-temperature and high-pressure zones, accelerating reaction rates at a lower bulk temperature compared to conventional methods. benthamdirect.comnih.gov It is particularly useful for processes requiring milder conditions. rsc.org The application of ultrasound has been successful in the synthesis of various pyrazole derivatives, including 1,5-disubstituted pyrazoles, which can be produced in high yields within 75-90 minutes under ultrasonic irradiation at 60°C. nih.govasianpubs.org Studies have shown that these green, one-pot methodologies are effective for producing pyrazoline derivatives, underscoring the potential of these techniques for creating complex heterocyclic structures. nih.gov

The key advantages of these assisted technologies over traditional methods include a significant reduction in solvent usage, decreased processing times, and often improved product selectivity and thermal stability. benthamdirect.com

Table 1: Comparison of Microwave- and Ultrasound-Assisted Pyrazole Synthesis

Feature Microwave-Assisted Synthesis Ultrasound-Assisted Synthesis Conventional Heating
Reaction Time Minutes researchgate.netdergipark.org.tr 75-90 minutes asianpubs.org Hours to Days
Energy Input Direct, rapid heating of polar molecules benthamdirect.com Acoustic cavitation enhances mass transfer nih.gov Slow, indirect heating
Yields Generally high (e.g., 60-80%) dergipark.org.tr High (e.g., up to 90%) asianpubs.org Often lower, variable
Selectivity Improved selectivity benthamdirect.com Can enhance selectivity Prone to side reactions
Solvent Use Reduced, solvent-free options available researchgate.net Reduced solvent use benthamdirect.com Often requires large volumes

| Environmental Impact | Greener alternative, less energy consumption dergipark.org.tr | Environmentally friendly nih.gov | Higher energy use and waste |

Nano-Catalysis in Pyrazole Ring Formation

The integration of nanotechnology into synthetic chemistry has introduced highly efficient and recyclable catalysts for a variety of organic transformations, including the formation of the pyrazole ring. researchgate.net Nano-catalysts offer a large surface-area-to-volume ratio, leading to enhanced catalytic activity, higher yields, and milder reaction conditions compared to their bulk counterparts. researchgate.net

Various metal oxide nanoparticles have been successfully employed as heterogeneous catalysts in pyrazole synthesis. For example, cobalt oxide (CoO) nanoparticles have been used for the microwave-assisted synthesis of substituted pyrazoles from α,β-diketones and phenyl hydrazine in a green solvent medium, resulting in excellent yields. pharmacognosyjournal.net Similarly, zinc oxide (ZnO) nanoparticles have been utilized as an efficient, eco-friendly catalyst for the condensation of 1,3-dicarbonyl compounds with hydrazines at ambient temperature in aqueous media. researchgate.netmdpi.com This method is noted for its high yields (up to 95%), short reaction times, and simple work-up procedures. researchgate.net Calcium oxide (CaO) nanoparticles, synthesized via green routes using plant extracts, have also demonstrated excellent catalytic activity in one-pot, multi-component reactions to form pyranopyrazole derivatives with yields ranging from 85–91%. researchgate.net

More complex nano-catalytic systems, such as SnO–CeO2 nanocomposites, have been developed for the one-pot synthesis of aminopyrazole derivatives in water, showcasing high efficiency and catalyst recyclability over multiple cycles. researchgate.net The use of these nano-catalysts aligns with green chemistry principles by promoting reactions in environmentally benign solvents like water or even under solvent-free conditions, simplifying catalyst recovery and reuse, and minimizing waste. pharmacognosyjournal.netpharmacophorejournal.com

Table 2: Performance of Various Nano-Catalysts in Pyrazole Synthesis

Nano-Catalyst Synthetic Method Substrates Yield Key Advantages
Cobalt Oxide (CoO) Microwave-assisted pharmacognosyjournal.net α,β-Diketones, Phenyl hydrazine Excellent pharmacognosyjournal.net Green solvent, rapid reaction pharmacognosyjournal.net
Zinc Oxide (ZnO) Ambient temperature researchgate.net 1,3-Diketone, Phenyl hydrazine Up to 95% researchgate.net Aqueous media, easy work-up researchgate.net
Calcium Oxide (CaO) One-pot multi-component researchgate.net Aldehyde, Malononitrile, Hydrazine, etc. 85–91% researchgate.net Recyclable catalyst, high yield researchgate.net

| SnO–CeO2 | One-pot three-component researchgate.net | Malononitrile, Phenylhydrazine, Aldehydes | 81–96% researchgate.net | Recyclable, water as solvent researchgate.net |

Regioselectivity and Stereoselectivity in Synthetic Pathways

Controlling the regioselectivity and stereoselectivity during the synthesis of substituted pyrazoles is a critical challenge, as isomeric products can be difficult to separate and may exhibit different biological activities. The classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often yields a mixture of regioisomers. acs.org

Significant progress has been made in directing the regiochemical outcome of pyrazole formation. One highly effective strategy involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents. conicet.gov.ar Research has shown that switching the reaction solvent from ethanol (B145695) to HFIP can dramatically increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine, improving the ratio of the desired 5-arylpyrazole isomer from 77:23 to 97:3. conicet.gov.ar This effect is attributed to the unique properties of fluorinated alcohols that influence the reactivity of the two carbonyl groups in the diketone substrate. conicet.gov.ar Other approaches to achieve high regioselectivity include base-mediated [3+2] cycloaddition reactions and copper-catalyzed condensations under acid-free conditions. organic-chemistry.orgacs.org

Stereoselectivity is crucial when introducing chiral centers into the pyrazole structure. nih.govrsc.org Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries, such as tert-butanesulfinamide. nih.gov This method involves the stereoselective addition of a nucleophile to a chiral toluenesulfinyl imine, followed by further transformations to construct the pyrazole ring, ultimately yielding enantiomerically pure products. nih.govrsc.org Furthermore, the stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been developed through the Michael addition of pyrazoles to conjugated carbonyl alkynes. mdpi.comnih.gov In this system, the presence or absence of a silver carbonate (Ag2CO3) catalyst plays a pivotal role in switching the stereochemical outcome, with Ag2CO3-free reactions yielding the thermodynamically stable (E)-isomer and Ag2CO3-catalyzed reactions producing the (Z)-isomer. mdpi.comnih.gov

Table 3: Regioselectivity in the Synthesis of 5-Arylpyrazoles Using Different Solvents

1,3-Diketone Substituent Solvent Regioisomeric Ratio (5-Aryl : 3-Aryl) Reference
4-MeO-Ph Ethanol 77 : 23 conicet.gov.ar
4-MeO-Ph TFE 95 : 5 conicet.gov.ar
4-MeO-Ph HFIP 97 : 3 conicet.gov.ar
2-Furyl Ethanol 80 : 20 conicet.gov.ar
2-Furyl TFE >99 : 1 conicet.gov.ar

Advanced Spectroscopic and Structural Elucidation of 5 Ethoxy 3 Methyl 1 O Tolyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole, ¹H and ¹³C NMR, along with 2D NMR methods, provide a comprehensive picture of its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the ethoxy, methyl, pyrazole (B372694), and o-tolyl protons.

Ethoxy Group: A triplet at approximately 1.4 ppm for the methyl protons (-CH₃) and a quartet around 4.1 ppm for the methylene (B1212753) protons (-OCH₂-) are expected, characteristic of an ethyl group coupled to each other. rsc.org

Pyrazole Ring Proton: A singlet for the C4-H of the pyrazole ring is predicted to appear in the range of 5.4-6.0 ppm. rsc.org

Methyl Group on Pyrazole: A sharp singlet for the methyl group at the C3 position of the pyrazole ring is anticipated around 2.2-2.4 ppm. rsc.org

o-Tolyl Group: The aromatic protons of the o-tolyl group will likely appear as a complex multiplet in the region of 7.2-7.8 ppm. The ortho-methyl group on the tolyl substituent will present as a singlet around 2.1-2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Ethoxy Group: The methyl carbon is expected around 14-15 ppm, and the methylene carbon should resonate at approximately 67-68 ppm. rsc.org

Pyrazole Ring Carbons: The C3 and C5 carbons are predicted to have chemical shifts in the downfield region, typically around 148 ppm and 154 ppm, respectively. The C4 carbon is expected to be more upfield, at about 86 ppm. rsc.org

Methyl Group on Pyrazole: The C3-methyl carbon should appear at approximately 14 ppm. rsc.org

o-Tolyl Group: The carbons of the o-tolyl ring will show signals in the aromatic region (120-140 ppm). The methyl carbon of the tolyl group is expected around 17-18 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethoxy -CH₃~1.4 (triplet)~14.5
Ethoxy -OCH₂-~4.1 (quartet)~67.5
Pyrazole C4-H~5.4 (singlet)~86.1
Pyrazole C3-CH₃~2.4 (singlet)~14.6
o-Tolyl -CH₃~2.2 (singlet)~17.5
o-Tolyl Ar-H~7.2-7.8 (multiplet)~125-139
Pyrazole C3-~148.3
Pyrazole C5-~154.6
o-Tolyl C-ipso-~138.0
o-Tolyl C-ortho-~130.0, ~126.0
o-Tolyl C-meta-~128.0, ~127.0
o-Tolyl C-para-~125.0

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the ethoxy methyl and methylene protons. It would also reveal couplings between the aromatic protons on the o-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethoxy, methyl, and aromatic groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:

The C4-H proton of the pyrazole ring to the C3 and C5 carbons.

The C3-methyl protons to the C3 and C4 carbons of the pyrazole ring.

The protons of the o-tolyl ring to the pyrazole C1-attachment point and other carbons within the tolyl ring.

Mass Spectrometry (MS) for Molecular Fragmentation Pathways and Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular weight is approximately 216.28 g/mol . In an ESI-MS experiment, a prominent [M+H]⁺ peak would be expected at m/z 217. rsc.org

The fragmentation of pyrazoles is influenced by the substituents on the ring. researchgate.net Common fragmentation pathways for pyrazole derivatives often involve the cleavage of the pyrazole ring and the loss of substituents. For the title compound, potential fragmentation could include the loss of the ethoxy group, the methyl group, or parts of the o-tolyl substituent. The fragmentation of the N-N bond is also a characteristic feature in the mass spectra of pyrazoles. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations from the o-tolyl group are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and ethoxy groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic ring and the C=N bond within the pyrazole ring typically occur in the 1450-1600 cm⁻¹ region. niscpr.res.in

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ethoxy group is anticipated in the range of 1200-1250 cm⁻¹.

N-N Stretching: The N-N bond in the pyrazole ring may show a weak to medium absorption band around 1539 cm⁻¹. niscpr.res.in

Interactive Data Table: Predicted IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C=C and C=N Stretch1450 - 1600
C-O Stretch (Ether)1200 - 1250
N-N Stretch~1540

Chemical Reactivity and Functionalization of the Pyrazole Nucleus

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, in a 1,3,5-trisubstituted pyrazole like the title compound, the only available position for substitution on the pyrazole ring itself is C4. The presence of substituents at positions 1, 3, and 5 means that electrophilic halogenation, for instance, would preferentially occur at the C4 position. researchgate.net The rate and feasibility of such substitutions are modulated by the electronic properties of the existing groups. Electron-donating groups generally increase the basicity and reactivity of the pyrazole ring towards electrophiles. nih.gov

Conversely, nucleophilic substitution reactions on the pyrazole ring are less common unless activated by strong electron-withdrawing groups or the presence of a suitable leaving group. In the case of 5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole, direct nucleophilic attack on the carbon atoms of the pyrazole ring is not a primary reaction pathway under standard conditions.

Table 1: Predicted Substitution Reactions on the Pyrazole Ring

Reaction Type Reagent/Conditions Predicted Product
Electrophilic Halogenation N-Bromosuccinimide (NBS) 4-Bromo-5-ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole

*Note: The Vilsmeier-Haack reaction on similar 1-phenyl-3-methyl-5-pyrazolone systems leads to formylation at the 4-position and substitution of the C5-oxygen functionality with chlorine. mdpi.com A similar outcome is plausible for the ethoxy analogue.

Functionalization of the 5-Ethoxy and 3-Methyl Substituents

The substituents on the pyrazole ring offer additional sites for chemical modification.

5-Ethoxy Group: The ether linkage of the 5-ethoxy group can potentially be cleaved under strong acidic conditions to yield the corresponding pyrazol-5-ol, 3-methyl-1-(o-tolyl)-1H-pyrazol-5(4H)-one. This pyrazolone (B3327878) tautomer is a versatile intermediate in its own right. jmchemsci.comresearchgate.net

3-Methyl Group: The methyl group at the C3 position is generally unreactive. However, it can potentially undergo radical halogenation under harsh conditions or be functionalized following metallation of an adjacent position, though such reactions are not common for this specific location on the pyrazole ring. More practical approaches involve building the desired functionality from a suitable precursor during the initial pyrazole synthesis. enamine.net

Derivatization Strategies for Structural Modification

Derivatization of the pyrazole scaffold is key to developing new chemical entities. This often involves multi-step syntheses where the pyrazole core is constructed with functional groups amenable to further transformation. nih.gov

A prominent strategy in medicinal and materials chemistry is the annulation of other heterocyclic rings onto the pyrazole framework. hilarispublisher.com Starting from suitably functionalized pyrazoles, a variety of fused systems can be synthesized. For instance, a common precursor is a pyrazole bearing an amino group and a carbonyl or cyano group, which can undergo cyclocondensation reactions. nih.govmdpi.com

To apply this to the target compound, one would first need to introduce reactive functional groups. For example, if the C4 position were formylated via a Vilsmeier-Haack reaction, the resulting pyrazole-4-carbaldehyde could serve as a precursor for fused systems like pyrazolo[3,4-b]pyridines. mdpi.comsemanticscholar.org The reaction of a 5-aminopyrazole with various active methylene (B1212753) compounds is a well-established route to pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, reactions with diketones or other bifunctional electrophiles can lead to the formation of pyrazolopyrimidines or pyrazolotriazines. nih.govmdpi.com

Table 2: Examples of Fused Heterocycle Synthesis from Pyrazole Precursors

Pyrazole Precursor Reagent(s) Fused System Reference
5-Amino-1H-pyrazole-4-carbaldehyde Active methylene compounds (e.g., malononitrile) Pyrazolo[3,4-b]pyridine semanticscholar.org
5-Aminopyrazole Ethoxycarbonyl isocyanate, then NaOEt Pyrazolo[1,5-a] hilarispublisher.comnih.govosi.lvtriazine nih.gov
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Phenylglyoxal monohydrate, aromatic amines 1H-Furo[2,3-c]pyrazole researchgate.net

The two adjacent nitrogen atoms of the pyrazole ring make it an excellent scaffold for designing ligands for coordination chemistry. semanticscholar.org The N2 nitrogen, being of a "pyridine-like" nature with its lone pair in an sp² orbital, is a primary site for metal coordination. nih.gov By introducing additional donor atoms through functionalization of the substituents, multidentate ligands can be created.

For this compound, derivatization is necessary to enhance its ligating ability. For example, introducing a coordinating group (like a pyridine (B92270) or another heterocycle) at the C4 position would create a bidentate ligand. The synthesis of such ligands often starts from functionalized building blocks like pyrazole-4-carbaldehydes, which can be converted to Schiff bases or other complexing moieties. nih.govsemanticscholar.org

Mechanistic Investigations of Biological Interactions of 5 Ethoxy 3 Methyl 1 O Tolyl 1h Pyrazole Derivatives in Vitro and in Silico Focus

Modulation of Enzyme Activities

The ability of pyrazole-containing compounds to inhibit enzyme activity is a cornerstone of their therapeutic potential. Investigations have spanned a variety of enzyme classes, revealing nuanced structure-activity relationships that govern their inhibitory potency and selectivity.

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. nih.gov The inhibition of DHODH leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. nih.gov While specific in vitro studies on the inhibitory activity of 5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole against DHODH are not detailed in the provided search results, the broader class of pyrazole (B372694) derivatives has been investigated for this activity. These studies are fundamental to understanding how the pyrazole core can be functionalized to interact with the enzyme's active site.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. mdpi.comnih.gov The pyrazole scaffold is a key component in a multitude of kinase inhibitors. mdpi.comnih.gov Computational (in silico) and laboratory-based (in vitro) studies have been instrumental in elucidating the binding modes of pyrazole derivatives to the ATP-binding pocket of various kinases. nih.gov

A study on pyrazole derivatives as potential CDC7 kinase inhibitors provides insight into the molecular interactions. In silico results for compounds such as 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its 4-methylphenoxy analog showed strong binding free energies, with van der Waals interactions being the dominant force in the ligand-protein binding. diva-portal.org For the broader class of pyrazole derivatives, their efficacy as inhibitors of cyclin-dependent kinases (CDKs) has also been demonstrated, with some compounds showing potent enzymatic inhibition and inducing apoptosis in cancer cell lines. researchgate.net

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Pyrazole-containing compounds have been a subject of interest as CA inhibitors.

Studies on newly synthesized 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have shown effective inhibition profiles against human carbonic anhydrase isoforms hCA I and hCA II. nih.gov The inhibitory activities, with Kᵢ values in the nanomolar range, were reported. nih.gov Molecular docking studies have complemented these in vitro findings, providing insights into the binding modes of these compounds within the active sites of hCA I and hCA II. nih.govtandfonline.com Another series of pyrazolo[4,3-c]pyridine sulfonamides also demonstrated inhibitory activity against several human CA isoforms. mdpi.com

Compound ClassTarget Isoform(s)Inhibition Constants (Kᵢ)
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoleshCA I5.13–16.9 nM nih.gov
hCA II11.77–67.39 nM nih.gov
Pyrazolo[4,3-c]pyridine SulfonamideshCA I58.8–8010 nM mdpi.com

This table summarizes the inhibitory activities of different classes of pyrazole derivatives against human carbonic anhydrase isoforms.

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.gov As such, LOX inhibitors have potential as anti-inflammatory agents. nih.gov Various pyrazole and pyrazoline derivatives have been synthesized and evaluated for their ability to inhibit lipoxygenase.

For instance, a series of dihydro-pyrazole hybrids were found to be potent inhibitors of soybean lipoxygenase, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range. mdpi.com Specifically, compounds 2d and 2e from this study showed IC₅₀ values of 2.5 µM and 0.35 µM, respectively. mdpi.com Another study on pyrazole-hydrazone derivatives identified compounds with potent inhibitory activity against 5-LOX. capes.gov.br

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive the growth of several types of cancer. nih.govmdedge.com Consequently, EGFR inhibitors are a major class of targeted cancer therapies. nih.govmdedge.com The pyrazole nucleus is a common feature in the design of EGFR inhibitors. tandfonline.comnih.gov

In vitro studies have demonstrated the potential of pyrazole derivatives to inhibit EGFR. For example, one synthesized pyrazole derivative, compound 4a, exhibited a potent EGFR inhibitory effect with an IC₅₀ value of 0.31 µM, which was compared to the standard drug erlotinib. tandfonline.com This compound also showed significant cytotoxicity against the HepG2 cancer cell line. tandfonline.com

CompoundTargetIC₅₀ Value
Compound 4a (a pyrazole derivative)EGFR0.31 ± 0.008 µM tandfonline.com
Erlotinib (standard)EGFR0.11 ± 0.008 µM tandfonline.com

This table presents the in vitro EGFR inhibitory activity of a selected pyrazole derivative in comparison to a standard inhibitor.

Receptor Binding and Agonist/Antagonist Studies (In Silico/In Vitro)

Beyond enzyme inhibition, pyrazole derivatives have been investigated for their ability to bind to and modulate the activity of various receptors. These studies often employ a combination of computational modeling to predict binding affinities and modes, followed by in vitro assays to confirm these interactions and determine functional effects (i.e., whether the compound acts as an agonist or antagonist). While the provided search results focus more on enzyme inhibition, the principles of in silico and in vitro investigation are broadly applicable to studying receptor interactions of pyrazole-based compounds. Molecular docking, for example, is a widely used in silico technique to predict the binding of a ligand to a receptor's binding site. nih.gov

Cannabinoid Receptor (CB1) Antagonism

The endocannabinoid system, a crucial endogenous signaling system, is involved in regulating energy balance and metabolism. The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor, has been identified as a significant target for therapeutic intervention, particularly in the context of obesity and metabolic disorders. Pyrazole derivatives represent a prominent class of compounds investigated for their potent CB1 receptor antagonist activity. researchgate.net

The archetypal molecule in this class is Rimonabant, a 1,5-diarylpyrazole derivative, which was the first selective CB1 receptor antagonist to be well-characterized. In vitro studies have demonstrated its high affinity for the CB1 receptor (Ki = 2nM) with significant selectivity over the CB2 receptor (Ki > 1000nM). The mechanism of action for pyrazole-based antagonists involves blocking the CB1 receptor, which is expressed in both the brain and peripheral tissues like adipose tissue, liver, and pancreas. nih.gov This antagonism modulates metabolic pathways, and in preclinical models, has been shown to reduce hepatic fatty acid synthesis and inhibit the proliferation of preadipocytes.

Structure-activity relationship (SAR) studies on the pyrazole scaffold have been extensive. These investigations have explored modifications at various positions of the pyrazole core to understand the structural requirements for binding and antagonist activity. researchgate.netresearchgate.net Research indicates that the 3-position of the pyrazole ring, in particular, may be critical for receptor recognition and modulating agonist versus antagonist/inverse agonist activity. researchgate.net While many pyrazole analogs act as antagonists or inverse agonists, some 3-substituted derivatives have been found to produce agonist-like effects in mice through non-CB1, non-CB2 mechanisms, highlighting the chemical complexity of this class of compounds. researchgate.net

G-Protein Coupled Receptor (GPR142) Agonism

GPR142 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and has emerged as a promising target for the treatment of type 2 diabetes. nih.govplos.org Agonism of GPR142 stimulates insulin secretion in a glucose-dependent manner, which presents a significant therapeutic advantage by potentially reducing the risk of hypoglycemia associated with other insulin secretagogues. nih.govnih.gov The endogenous ligands for GPR142 are aromatic amino acids, with tryptophan being the most potent. nih.gov

In vitro and in silico studies have been instrumental in identifying and optimizing synthetic pyrazole-based GPR142 agonists. nih.govnih.gov The mechanism of action involves the activation of the Gq signaling pathway. plos.orgnih.gov Upon agonist binding, GPR142 couples with Gq protein, leading to the activation of phospholipase C and subsequent production of inositol phosphates (IP), such as IP-1. plos.orgplos.org This signaling cascade is critical for enhancing glucose-dependent insulin secretion (GSIS). plos.org While studies in recombinant cell lines (HEK293) show that GPR142 can also couple to Gi signaling to suppress cAMP, research in primary pancreatic islets indicates that only Gq activation is required for the insulin secretagogue activity. nih.govplos.org

The glucose dependency of this mechanism is a key feature. GPR142 agonists only stimulate insulin secretion from pancreatic islets in the presence of high glucose concentrations. nih.govplos.org This suggests that GPR142 activation potentiates the primary glucose-sensing pathway of the β-cell rather than directly triggering insulin release, offering a safer profile for a potential diabetes therapy. nih.govnih.gov

Neuropeptide Y Receptor Y5 (NPY5) Antagonism

Neuropeptide Y (NPY) is a powerful appetite stimulant (orexigenic agent) in the central nervous system, and its effects are mediated by a family of receptors, including the Y1 and Y5 subtypes. nih.govnih.gov Pharmacological and genetic research has confirmed that the Y1 and Y5 receptors are key mediators of NPY's effects on food intake, making them attractive targets for the development of anti-obesity therapeutics. nih.gov Consequently, significant effort has been directed toward developing potent and selective antagonists for these receptors, including compounds with a pyrazole core. nih.gov

The Y5 receptor, in particular, has been a focus of antagonist design. nih.govfrontiersin.org Blockade of this receptor is hypothesized to reduce the orexigenic drive, thereby leading to decreased food intake and subsequent weight loss. nih.gov In vitro studies are crucial for identifying and characterizing the binding affinity and functional antagonism of novel compounds at the Y5 receptor. While one Y5 antagonist, MK-0557, was advanced into clinical trials, it produced only modest weight loss, suggesting that targeting the NPY5 receptor alone may not be sufficient for a robust anti-obesity effect. nih.govnih.gov This has led to the suggestion that optimal therapeutic strategies might require the simultaneous blockade of both Y1 and Y5 receptors. nih.gov

Beyond metabolism, the NPY/Y5R axis has been implicated in other cellular processes. For instance, in neuroblastoma cells, NPY stimulates cell motility and invasiveness through the Y5 receptor, which activates the RhoA signaling pathway, leading to cytoskeleton remodeling. frontiersin.org This indicates that Y5R antagonists could have applications in other therapeutic areas, such as oncology. frontiersin.org

Gamma-Aminobutyric Acid (GABA) Receptor Inhibition (Selectivity Profiling)

Gamma-aminobutyric acid type A (GABA-A) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.gov These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties. nih.gov The interface between subunits forms binding sites for various molecules, including benzodiazepines, which are positive allosteric modulators (PAMs). nih.gov

Certain subtypes, such as α5 subunit-containing GABA-A receptors, are promising drug targets for neurological and neuropsychiatric disorders. nih.gov Compounds that can selectively modulate these specific receptor subtypes are of high interest. Pyrazole derivatives have been investigated as part of the broader search for selective GABA-A receptor modulators. nih.gov

In silico and in vitro techniques are essential for selectivity profiling. Molecular docking studies can predict the binding affinity and interactions of pyrazole compounds with the active sites of different GABA-A receptor subtypes. nih.gov These computational models help in understanding the molecular basis for selectivity. For example, structural studies have revealed how the specific architecture of the binding pocket in α5-containing receptors accommodates certain ligands differently than other subtypes, providing a basis for rational drug design. nih.gov Functional assays then confirm whether these compounds act as inhibitors (negative allosteric modulators, or NAMs) or enhancers (PAMs) of GABA-ergic currents, and to what degree, allowing for a comprehensive selectivity profile to be established. nih.gov

Mechanistic Insights into Antimicrobial and Antifungal Activity (In Vitro Studies)

Pyrazole derivatives are recognized for their wide range of pharmacological properties, including significant antimicrobial activities against various pathogenic microbes. nih.govrsc.org The metabolic stability of the pyrazole nucleus makes it a valuable scaffold in the design of new antibacterial and antifungal agents, particularly in the face of rising antibiotic resistance. nih.govresearchgate.net

Antibacterial Action Against Specific Strains (e.g., MRSA, VRE)

The emergence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), poses a severe threat to global health. nih.gov Pyrazole derivatives have demonstrated potent in vitro activity against these challenging Gram-positive pathogens. nih.govnih.gov

The mechanism of action for many antibacterial pyrazoles involves the inhibition of essential bacterial enzymes. Molecular docking studies suggest that pyrazole derivatives can act as inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. nih.govnih.govjohnshopkins.edu By binding to the active sites of these enzymes, the compounds prevent the resealing of DNA strands, leading to lethal DNA damage and bacterial cell death. nih.govjohnshopkins.edu

Numerous studies have synthesized and evaluated series of pyrazole-thiazole hybrids, pyrazole-clubbed pyrimidines, and other derivatives, identifying compounds with low minimum inhibitory concentrations (MIC) against MRSA and other resistant strains. nih.govnih.gov For instance, certain N-(trifluoromethylphenyl) pyrazole derivatives have shown MIC values as low as 0.78 µg/mL against MRSA strains. nih.gov Another study reported a dipyrazolylbenzene derivative with potent activity against MRSA at an MIC of 10 µg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives Against MRSA
Compound TypeReported MIC (µg/mL)Reference
N-(trifluoromethylphenyl) derivative0.78 nih.gov
Tethered thiazolo-pyrazole derivative4 nih.gov
Dipyrazolylbenzene derivative10 nih.gov
Pyrazole-azepine derivative>500 acu.edu.in
Coumarin-pyrazole derivative3.125 acu.edu.in

Antifungal Effects and Inhibition Mechanisms

Pyrazole-containing compounds have also demonstrated significant in vitro antifungal activity against a broad spectrum of pathogenic fungi, including various Candida species and plant pathogenic fungi like Gibberella zeae. mdpi.comnih.gov

The mechanisms underlying the antifungal action of pyrazole derivatives are varied. One identified mechanism is the disruption of the fungal cell membrane's integrity. Studies on certain pyrazole carboxamide derivatives against G. zeae have shown that these compounds can damage the mycelium's cell membrane, leading to the inhibition of fungal growth.

Another primary target for antifungal pyrazoles is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a common target for antifungal drugs. Molecular docking and in vitro assays have shown that pyrazole derivatives can inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol pathway. mdpi.comnih.govresearchgate.net By inhibiting this enzyme, the compounds deplete ergosterol levels and cause the accumulation of toxic sterol intermediates, ultimately compromising membrane function and leading to fungal cell death. mdpi.comnih.gov

Structure-activity relationship analyses have revealed that substituents on the pyrazole ring and its attached phenyl groups significantly influence antifungal potency. For example, ortho-substituted phenyl groups at the 1-position of the pyrazole ring have been associated with good antifungal activity.

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives
Compound/DerivativeFungal StrainActivity (EC50/MIC)Reference
Pyrazole Carboxamide (Y13)G. zeaeEC50: 13.1 mg/L
Pyrazole Carboxamide (Y13)B. dothideaEC50: 14.4 mg/L
5-(1,3-diphenyl-1H-pyrazol-4-yl) derivativeCandida spp.Lower MIC than fluconazole mdpi.comnih.gov
Dipyrazolylbenzene derivativeC. albicansMIC: 8 µM nih.gov
Pyrazole with aryl trifluoromethoxy group (1v)F. graminearumEC50: 0.0530 µM semanticscholar.org

Anti-Inflammatory Mechanisms and Pathways (In Vitro Studies)

No in vitro studies detailing the specific anti-inflammatory mechanisms and pathways of this compound are currently available in the reviewed scientific literature. While pyrazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, specific data for the named compound is absent. nih.govimpactfactor.orgrjpbr.com

Anticancer Mechanisms and Cellular Pathway Modulation (In Vitro Studies)

There is no available research on the anticancer mechanisms or cellular pathway modulation specifically attributed to this compound in in vitro models. Studies on other pyrazole compounds indicate a range of anticancer activities, but these findings cannot be directly extrapolated to the specific molecule . nih.govsynergypublishers.comscispace.com

Specific data from in vitro assays on the ability of this compound to induce cell cycle arrest or apoptosis in cancer cell lines could not be located. While various novel pyrazole derivatives have been shown to interfere with the cell cycle and trigger apoptotic pathways, research on this particular compound has not been published. mdpi.comresearchgate.netresearchgate.net

Information regarding the cytotoxic effects of this compound against specific cancer cell lines is not present in the current body of scientific literature. Although numerous studies have evaluated the cytotoxicity of other pyrazole-based compounds against a variety of cancer cells, data for this compound is not available. nih.govresearchgate.netresearchgate.net

Molecular Docking and Ligand-Target Interactions

In silico molecular docking studies predicting the binding affinity and interaction of this compound with specific biological targets (such as enzymes or receptors implicated in inflammation or cancer) have not been reported. Molecular docking is a common approach to elucidate potential mechanisms of action for pyrazole derivatives, but has not been applied to this specific compound in published research. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituents on Biological Potency and Selectivity

Steric Hindrance and Conformational Restriction: The presence of a methyl group at the ortho position of the N1-phenyl ring introduces significant steric bulk. This steric hindrance can restrict the rotation of the phenyl ring relative to the pyrazole (B372694) core, leading to a more defined three-dimensional structure. This conformational rigidity can be advantageous if it pre-organizes the molecule into a bioactive conformation that fits optimally into the binding site of a biological target. Conversely, it could be detrimental if it prevents the molecule from adopting the necessary conformation for binding.

Hydrophobic Interactions: The tolyl group, being lipophilic, can engage in hydrophobic interactions with nonpolar pockets within a receptor or enzyme active site. The position of the methyl group influences the specific regions of the binding site that can be accessed. An ortho-methyl group will direct hydrophobic interactions to a different region compared to a meta- or para-substituted analog.

Electronic Effects: The methyl group is a weak electron-donating group, which can subtly modulate the electronic properties of the entire molecule. This can influence factors such as the pKa of the pyrazole ring and its ability to participate in hydrogen bonding or other electronic interactions with the target.

Studies on other 1,5-diarylpyrazoles have demonstrated that substitution on the N1-phenyl ring significantly impacts selectivity and potency for various targets, such as cyclooxygenase (COX) enzymes nih.gov. While direct studies on the o-tolyl group in this specific compound are limited, the general principle of N-aryl substitution influencing activity is well-established in pyrazole chemistry mdpi.comnih.govmdpi.com.

The substituent at the C5 position of the pyrazole ring is known to play a crucial role in modulating the biological activity of this class of compounds. The 5-ethoxy group in the target molecule contributes in several ways:

Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., amino acid residues like arginine or serine) in a protein's active site. This can significantly enhance binding affinity and potency.

Modulation of Electronic Properties: The ethoxy group is an electron-donating group, which can influence the electron density of the pyrazole ring and, consequently, its reactivity and interaction with biological targets.

In studies of other pyrazole series, the presence of an alkoxy group, such as a methoxy group, has been shown to have a significant impact on potency, although the effect can be target-dependent acs.org. For instance, in a series of NAAA inhibitors, a 3-methoxy group resulted in no detectable activity, highlighting the specific requirements of the target's binding pocket acs.org.

Substituents at the C3 position of the pyrazole ring also contribute significantly to the SAR. The 3-methyl group in 5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole has the following potential impacts:

Metabolic Stability: The presence of a methyl group can sometimes influence the metabolic stability of the compound by blocking potential sites of metabolism.

Electronic Influence: As an electron-donating group, the methyl group can subtly alter the electronic distribution within the pyrazole ring, which may affect its binding properties.

In various studies on pyrazole derivatives, the presence and nature of an alkyl group at the C3 position have been shown to be important for biological activity. For example, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, a 3,5-dialkyl substitution pattern was found to be crucial for activity acs.org.

| C3 | Methyl | Provides steric bulk and hydrophobic interactions, can affect metabolic stability. | May fit into a specific hydrophobic pocket of the target, contributing to binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

While no specific QSAR models for this compound have been reported, QSAR studies on other series of pyrazole derivatives have provided insights into the types of descriptors that are often important for their biological activity. For instance, 3D-QSAR studies on 1,5-diarylpyrazoles as COX-2 inhibitors have highlighted the importance of steric and electrostatic fields in determining potency nih.gov. Other QSAR analyses on pyrazole derivatives have demonstrated the significance of topological, electronic, and physicochemical descriptors crpsonline.comjournal-academia.comeco-vector.comnih.gov.

A hypothetical QSAR model for a series of analogs of this compound might include descriptors such as:

Steric descriptors (e.g., molar refractivity, van der Waals volume): To quantify the influence of the size and shape of substituents.

Electronic descriptors (e.g., Hammett constants, partial charges): To account for the electronic effects of substituents on the pyrazole ring.

Hydrophobic descriptors (e.g., logP): To model the lipophilicity of the compounds, which is crucial for membrane permeability and binding to hydrophobic pockets.

Topological descriptors (e.g., connectivity indices): To describe the branching and connectivity of the molecule.

Such models, once developed and validated, could be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding further synthetic efforts.

Physicochemical Descriptors and Their Correlation with Biological Activity

The biological activity of a compound is often correlated with its physicochemical properties. Key descriptors for pyrazole derivatives include lipophilicity, electronic properties, and steric parameters.

Lipophilicity (logP): The partition coefficient between octanol and water (logP) is a measure of a compound's lipophilicity. For pyrazole derivatives, an optimal logP value is often required for good biological activity. A logP that is too high can lead to poor solubility and metabolic instability, while a logP that is too low may result in poor membrane permeability. For some series of pyrazole derivatives, compounds with logP values in a specific range have been found to exhibit better activity nih.gov.

Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents can significantly affect the biological activity. These effects can be quantified by parameters such as Hammett constants. The electronic properties of the substituents on the pyrazole ring can influence its interaction with the target protein through electrostatic interactions or by affecting the pKa of the molecule acs.org.

Steric Parameters: The size and shape of the molecule and its substituents are critical for a good fit into the binding site of a biological target. Steric parameters such as molar refractivity (MR) and Taft's steric parameter (Es) can be used to quantify these effects.

Table 2: Key Physicochemical Descriptors and Their Potential Influence on the Biological Activity of this compound

Physicochemical Descriptor Definition Relevance to Biological Activity
Lipophilicity (logP) A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. Influences membrane permeability, solubility, and binding to hydrophobic pockets of the target.
Molar Refractivity (MR) A measure of the volume occupied by a molecule and its polarizability. Related to the steric fit of the molecule in the binding site and its ability to engage in van der Waals interactions.
Dipole Moment A measure of the separation of positive and negative charges in a molecule. Influences the strength of dipole-dipole interactions with the target.

| Polar Surface Area (PSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with membrane permeability and oral bioavailability. |

Potential Applications of 5 Ethoxy 3 Methyl 1 O Tolyl 1h Pyrazole in Chemical Sciences

Agrochemical Applications (e.g., Herbicidal Activity)

Pyrazole (B372694) derivatives are a well-established and commercially significant class of agrochemicals, with many compounds registered as herbicides, fungicides, and insecticides. scirp.org The herbicidal activity of pyrazoles is highly dependent on the nature and position of substituents on the ring, which influence the compound's mode of action, selectivity, and metabolic stability. pharm.or.jpnih.gov

The structure of 5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole suggests potential for herbicidal activity based on the following structure-activity relationships observed in analogous compounds:

Substitution at the N1 Position: The presence of an aryl group, such as the o-tolyl group, at the N1 position is a common feature in many herbicidally active pyrazoles. This substituent is crucial for binding to specific biological targets within the plant. For instance, research on 1,5-diarylpyrazole derivatives has demonstrated that substitutions on the N1-phenyl ring significantly impact herbicidal efficacy. pharm.or.jp

Substitution at the C5 Position: The substituent at the C5 position plays a critical role in determining the herbicidal properties. Studies on a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles revealed that modifications at this position are vital for activity. nih.gov While not a direct alkoxy group, these findings highlight the sensitivity of herbicidal effects to the nature of the oxygen-linked substituent at C5. The ethoxy group in the target compound, being a small lipophilic group, could contribute favorably to uptake and transport within the plant.

Mode of Action: Many herbicidal pyrazole derivatives function by inhibiting key plant enzymes. For example, some are known to inhibit protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to bleaching symptoms, characterized by white foliage, due to the inhibition of carotenoid biosynthesis. nih.gov A series of 3-(substituted alkoxy)pyrazole-4-carboxamides were found to exhibit potent bleaching activity. researchgate.net

The herbicidal potential of pyrazole derivatives is often evaluated by measuring the inhibition of plant growth. The following table, adapted from research on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, illustrates how changes in the N1 substituent affect herbicidal activity against various weeds, demonstrating the importance of this position for biological effect.

Compound (Analog Series)N1-SubstituentTarget WeedInhibition of Fresh Weight (%) at 100 mg/L
Analog 1PhenylDigitaria sanguinalis65
Analog 24-ChlorophenylDigitaria sanguinalis78
Analog 32,2,2-TrifluoroethylDigitaria sanguinalis82
Analog 1PhenylAmaranthus retroflexus55
Analog 24-ChlorophenylAmaranthus retroflexus62
Analog 32,2,2-TrifluoroethylAmaranthus retroflexus71

Data is illustrative and based on findings for 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles as reported in related literature. nih.gov

Role in Materials Science (e.g., Luminophores, Dyes)

The inherent aromaticity and structural versatility of the pyrazole ring make it an attractive scaffold for the development of advanced organic materials, particularly those with unique photophysical properties. mdpi.com Pyrazole derivatives have been successfully employed as fluorescent probes, sensors, and components of organic light-emitting diodes (OLEDs). nih.gov

The potential of this compound in materials science stems from its molecular architecture:

Fluorophore Core: The combination of the electron-rich pyrazole ring, the electron-donating ethoxy group at C5, and the extended π-system of the o-tolyl group at N1 forms a classic "push-pull" type electronic structure, which is often associated with fluorescent properties. Electron-donating groups (like ethoxy) and π-conjugated systems (like the tolyl group) can effectively modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the absorption and emission wavelengths.

High Quantum Yields: Many pyrazole derivatives exhibit high fluorescence quantum yields and good photostability, which are critical properties for practical applications in bioimaging and materials science. nih.gov The specific substitution pattern can be fine-tuned to achieve desired emission colors and environmental sensitivity.

Sensor Applications: The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions. This interaction can lead to a change in the compound's fluorescent properties (either quenching or enhancement), allowing for its use as a chemosensor for detecting specific cations. nih.gov

The photophysical properties of pyrazole-based luminophores are highly tunable. The following table presents data for representative pyrazole derivatives, illustrating the range of emission characteristics that can be achieved through chemical modification.

Pyrazole Derivative TypeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
1,3,5-Triphenyl-2-pyrazoline3564300.87
BODIPY-Pyrazoline Hybrid4955150.65
Pyrazolo[1,5-a]pyrimidine3504550.58
Trinuclear Au(I) Pyrazole Complex-7300.75

Data is illustrative of various pyrazole-based fluorophores found in the literature. mdpi.comnih.gov

Contribution to Coordination Chemistry (e.g., Ligands for Metal Complexes)

The field of coordination chemistry has extensively utilized pyrazole and its derivatives as ligands for a wide array of metal ions. researchgate.netresearchgate.net The pyrazole ring contains a pyridine-like nitrogen atom (at the N2 position) that is an excellent σ-donor, readily forming stable coordination complexes with transition metals and main group elements. pen2print.org

This compound can act as a monodentate ligand, coordinating to a metal center through its N2 atom. The properties of the resulting metal complexes would be influenced by the substituents on the pyrazole ring:

Electronic Effects: The methyl group at C3 and the ethoxy group at C5 are both electron-donating. These groups increase the electron density on the pyrazole ring, enhancing the basicity and donor strength of the N2 atom. This can lead to the formation of more stable metal complexes compared to unsubstituted pyrazole.

Steric Influence: The o-tolyl group at the N1 position is sterically demanding. Its proximity to the coordinating N2 atom will create significant steric hindrance, influencing the coordination geometry around the metal center. This steric bulk can limit the number of ligands that can coordinate to a single metal ion and may favor the formation of complexes with lower coordination numbers or specific stereochemistries. researchgate.net

Supramolecular Chemistry: When deprotonated, the resulting pyrazolate anion can act as a bridging ligand, connecting two metal centers through its N1 and N2 atoms. uninsubria.it This bridging capability allows for the construction of polynuclear complexes, clusters, and coordination polymers with interesting magnetic and catalytic properties. nih.gov

The structural diversity of metal complexes formed with substituted pyrazole ligands is vast. The table below summarizes crystallographic data for complexes with related 1-aryl-pyrazole ligands, showcasing different coordination environments.

ComplexMetal CenterCoordination GeometryKey Structural Feature
[Pd(pza)Cl]NO₃Pd(II)Square PlanarTridentate pyrazole-based ligand. nih.gov
[Cu₂(μ-3-Phpz)₂(3-PhpzH)₂][(NO₃)₂]Cu(II)Distorted Square PlanarBridging pyrazolate ligand. researchgate.net
[Ag₂Au₄(μ₃-L)₄][BF₄]₂Au(I), Ag(I)Square / SpannedPyrazolate acts as a metalloligand. nih.gov
[Cd(L₁)₂Cl₂]Cd(II)Distorted OctahedralMononuclear complex with pyrazole-acetamide ligand. nih.gov

Data is illustrative and based on complexes with various substituted pyrazole ligands. researchgate.netnih.govnih.govnih.gov L = 3-[pyrid-2-yl]-5-tertbutyl-1H-pyrazolate; L₁ = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide; pza = bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine; 3-Phpz = 3-phenylpyrazolate.

Future Research Directions and Academic Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyrazole (B372694) derivatives has evolved from classical condensation reactions to more sophisticated and environmentally benign methods. nih.gov Future efforts in the synthesis of 5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole and its analogs will likely focus on the development of novel, sustainable, and efficient synthetic pathways.

Key Research Directions:

Green Chemistry Approaches: There is a growing emphasis on developing eco-friendly synthetic protocols that minimize the use of hazardous reagents and solvents. researchgate.neteurasianjournals.comjournal-academia.com This includes the use of green solvents like water, microwave-assisted synthesis, and ultrasound-mediated reactions to improve efficiency and reduce environmental impact. nih.gov

Catalyst-Free and Multi-Component Reactions: One-pot, multi-component reactions offer a streamlined approach to synthesizing complex molecules from simple starting materials, enhancing atom economy and reducing waste. bohrium.com Catalyst-free methods are also being explored to simplify purification processes and reduce costs.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the scalable and automated production of pyrazole derivatives with precise control over reaction parameters, leading to higher yields and purity. nih.gov

Novel Catalytic Systems: The exploration of new and recyclable catalysts, including biocatalysts and heteropolyacid catalysts, can lead to more selective and efficient synthetic transformations. researchgate.net

These advancements in synthetic methodologies will not only facilitate the synthesis of this compound but also enable the creation of diverse libraries of analogs for further screening and development.

Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level

While pyrazole derivatives are known to exhibit a wide range of biological activities, a deeper understanding of their mechanisms of action at the molecular level is crucial for the rational design of more potent and selective therapeutic agents. mdpi.com Future research will focus on unraveling the intricate interactions of compounds like this compound with their biological targets.

Areas for Mechanistic Investigation:

Target Identification and Validation: Identifying the specific enzymes, receptors, or signaling pathways that pyrazole derivatives interact with is a primary objective. This can involve techniques such as affinity chromatography, proteomics, and genetic screening.

Enzyme Inhibition Kinetics: For pyrazoles that act as enzyme inhibitors, detailed kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide insights into the binding affinity.

Structural Biology: X-ray crystallography and NMR spectroscopy can provide atomic-level details of how pyrazole compounds bind to their target proteins, revealing key interactions that can be exploited for the design of improved analogs.

Cellular and in vivo Studies: Investigating the effects of pyrazole derivatives on cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways can provide a comprehensive understanding of their biological effects. uninsubria.it For instance, some pyrazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells. uninsubria.itbohrium.com

A thorough understanding of the molecular mechanisms will be instrumental in optimizing the therapeutic profiles of pyrazole-based drugs and minimizing off-target effects.

Advanced Computational Modeling for Rational Design of Analogs

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. eurasianjournals.comeurasianjournals.com For this compound and its analogs, advanced computational modeling will play a pivotal role in accelerating the discovery of new therapeutic agents.

Computational Approaches to be Employed:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journal-academia.comresearchgate.netej-chem.org This allows for the prediction of the activity of novel analogs and the identification of key structural features that contribute to their potency.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netmdpi.comresearchgate.net Molecular docking can be used to screen virtual libraries of pyrazole derivatives against a specific target and to understand the binding interactions at the molecular level.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the binding event and helping to assess the stability of the interaction. eurasianjournals.comnih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used as a template to design new molecules with similar properties.

By integrating these computational methods, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. connectjournals.com

Integration with Emerging Technologies for High-Throughput Screening and Discovery

The discovery of new bioactive compounds relies heavily on the ability to screen large libraries of molecules for desired activities. The integration of emerging technologies with high-throughput screening (HTS) platforms will significantly enhance the efficiency of discovering novel pyrazole-based drug candidates.

Technological Advancements in Screening:

High-Throughput Virtual Screening (HTVS): HTVS utilizes computational docking to screen vast virtual libraries of compounds against a biological target, allowing for the rapid identification of potential hits before committing to chemical synthesis. researchgate.net

Robotics and Automation: Automated liquid handling systems and robotic platforms enable the rapid and parallel screening of thousands of compounds in various biological assays, dramatically increasing the throughput of the discovery process.

Advanced Assay Development: The development of more sensitive and physiologically relevant cell-based assays, including those using 3D cell cultures and organoids, will provide more accurate predictions of a compound's efficacy and toxicity.

Fragment-Based Screening: This technique involves screening smaller, fragment-like molecules that can bind to a target protein. The identified fragments can then be elaborated or linked together to create more potent lead compounds. The "universal fragment" 4-bromopyrazole highlights the utility of this approach. acs.org

The combination of large, diverse pyrazole libraries with these advanced screening technologies will undoubtedly accelerate the identification of new lead compounds for a wide range of diseases.

Expanding Applications in Diverse Scientific Fields

While the primary focus of pyrazole research has been in medicinal chemistry, the unique chemical and physical properties of these compounds make them attractive for a variety of other scientific applications. Future research will likely see the expansion of pyrazole derivatives into new and exciting fields.

Emerging Areas of Application:

Materials Science: The incorporation of pyrazole moieties into polymers and other materials can lead to the development of advanced materials with tailored properties, such as enhanced thermal stability, conductivity, and optical characteristics.

Functional Dyes: Pyrazole-based azo dyes have been synthesized and shown to have potential applications as coloring materials for paints and textiles. nih.govmdpi.combenthamscience.com Their photophysical properties, including fluorescence, make them suitable for use as probes and sensors. nih.gov

Coordination Chemistry: Pyrazole and its derivatives are versatile ligands that can coordinate with a wide range of metal ions to form complexes with diverse structures and properties. researchgate.netuninsubria.itbohrium.comnih.gov These complexes have potential applications in catalysis, materials science, and as models for bioinorganic systems.

Agrochemicals: Pyrazole derivatives have a history of use as herbicides and fungicides, and ongoing research aims to develop new and more effective agrochemicals with improved safety profiles. researchgate.netresearchgate.net

The continued exploration of the fundamental properties of pyrazole compounds will undoubtedly lead to the discovery of novel applications in a broad range of scientific and technological domains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole, and how can reaction conditions be optimized to improve yields?

  • Methodology : Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or ketones. For example, analogous pyrazole derivatives are synthesized via copper-catalyzed cycloaddition or nucleophilic substitution under reflux in THF/water mixtures (50°C, 16 hours) . Optimization may include adjusting stoichiometry, solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., CuSO₄/ascorbate systems). Purity is enhanced via column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., ethoxy at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.3 ppm for OCH₂), methyl groups (δ 2.1–2.5 ppm), and aromatic protons (o-tolyl protons at δ 6.8–7.5 ppm) .
  • X-ray crystallography : Use SHELX-97 for structure refinement and Mercury CSD for visualization. Crystallization in ethanol or DCM/hexane mixtures yields single crystals. Hydrogen bonding and π-stacking interactions are analyzed to confirm packing stability .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodology : Screen for antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are compared to reference compounds like combretastatin A-4. Tubulin polymerization inhibition assays (spectrophotometric monitoring at 350 nm) assess microtubule-targeting potential .

Advanced Research Questions

Q. How does the presence of the o-tolyl group influence tautomeric equilibria or crystallographic disorder in this pyrazole derivative?

  • Methodology : Tautomerism is studied via variable-temperature NMR and DFT calculations. For crystallographic disorder (common in bulky substituents), refine occupancy factors using SHELXL and validate with R-factor convergence (<5%). Compare to fluorophenyl-pyrazole analogs showing dual tautomers in one crystal .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo models for pyrazole-based analogs?

  • Methodology :

  • Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and bioavailability (plasma concentration profiling).
  • Proteomic mapping : Use SPR or ITC to measure binding affinity to targets (e.g., tubulin). Cross-reference with in vivo efficacy in orthotopic tumor models (e.g., murine mammary carcinoma) .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Identify electron-rich sites (e.g., para to ethoxy group) for nitration or halogenation. Validate predictions with experimental LC-MS/MS analysis of reaction mixtures .

Q. What challenges arise in refining high-resolution X-ray data for this compound, and how are they addressed?

  • Methodology : Anisotropic displacement parameters for the o-tolyl group are refined using SHELXL with restraints on thermal motion. Twin refinement (BASF parameter) resolves overlapping peaks in twinned crystals. Validate with Mercury’s packing similarity tool .

Q. How do steric effects from the ethoxy and o-tolyl groups impact intermolecular interactions in crystal lattices?

  • Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify close contacts (e.g., C–H···O, π–π). Compare to analogs like ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole, where ethoxy groups form hydrogen bonds with adjacent aryl rings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.